Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate is a chemical compound characterized by its unique structural features, which include a tetrahydro-2H-pyran moiety and a pyrazole ring. The molecular formula for this compound is C₈H₁₁BF₃KN₂O, with a molecular weight of 258.09 g/mol. It is typically encountered as a solid with a melting point ranging from 120 to 130 °C . The trifluoroborate group enhances its reactivity and solubility in various solvents, making it valuable in synthetic chemistry.
The synthesis of potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate typically involves the following steps:
Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate finds applications in:
Interaction studies involving potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate focus on its reactivity with other chemical species. These studies might include:
Several compounds share structural or functional similarities with potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Potassium 1H-pyrazole-4-trifluoroborate | C₃H₃BF₃KN₂ | Simpler structure without tetrahydropyran moiety |
| Potassium tetrahydro-2H-pyran-4-trifluoroborate | C₇H₉BF₃K | Lacks pyrazole functionality |
| Potassium 2-(tetrahydro-2H-pyran-2-yloxy)ethyltrifluoroborate | C₇H₁₃BF₃KO₂ | Contains ether functionality instead of pyrazole |
The uniqueness of potassium 1-(tetrahydro-2H-pyran-2-yloxy)-1H-pyrazole-4-trifluoroborate lies in its combination of both the tetrahydropyran and pyrazole structures along with the trifluoroborate group, which enhances its reactivity and potential applications in diverse fields .
Regioselective halogenation of pyrazole precursors is pivotal for directing subsequent coupling reactions. Recent advances utilize NXS (N-halosuccinimide) reagents under metal-free conditions to achieve C4-halogenation of 3-aryl-1H-pyrazol-5-amines. For example, N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at room temperature selectively brominates the pyrazole ring at the 4-position with 85–92% yields. This method circumvents traditional Friedel-Crafts halogenation limitations, which often require harsh acidic conditions and exhibit poor regiocontrol.
DMSO acts as both solvent and catalyst, stabilizing reactive intermediates through hydrogen-bonding interactions. Comparative studies show that N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) exhibit similar efficiency for iodination and chlorination, respectively (Table 1).
Table 1: Halogenation Efficiency of NXS Reagents
| Halogen Source | Yield (%) | Reaction Time (h) |
|---|---|---|
| NBS | 92 | 2.5 |
| NIS | 88 | 3.0 |
| NCS | 78 | 4.5 |
This strategy enables gram-scale synthesis of 4-halogenated pyrazoles, which serve as precursors for trifluoroborate formation via subsequent boronylation.
The Suzuki-Miyaura cross-coupling between pyrazole boronic esters and aryl halides is a cornerstone for constructing the target compound. A patented process reacts 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile in a biphasic solvent system (THF:toluene:water = 3:3:1). Catalyzed by bis(triphenylphosphine)palladium(II) chloride (1.5 mol%) and using sodium carbonate (3 equiv) as base, the reaction achieves >95% conversion at 70°C within 2 hours.
Isolation involves distilling the solvent to near-dryness, followed by ethanol-induced crystallization to yield the coupled intermediate. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by facilitating interphase boronate transfer. Subsequent acidolytic detachment of the tetrahydropyranyl (THP) protecting group (30% HCl in methanol at 10°C) furnishes the free pyrazole, which is converted to the potassium trifluoroborate salt via KHF2 treatment.
Grignard reagents enable direct boron introduction into pyrazole frameworks. A two-step sequence involves:
This method circumvents boronic acid instability issues, achieving 80–85% yields. Counterion exchange with tetrabutylammonium hydroxide improves organic solubility, facilitating subsequent cross-coupling steps.
Key parameters for scalable production include:
Table 2: Optimized Conditions for Intermediate Isolation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Water volume | 100% v/v | +15% |
| Cooling rate | 1°C/min | +10% |
| Stirring time | 12–18 h | +8% |
These refinements enable multikilogram synthesis with >90% overall yield from the boronic ester precursor.
Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate serves as a stable yet reactive partner in Suzuki-Miyaura cross-coupling reactions. The trifluoroborate group facilitates transmetalation to palladium or nickel catalysts while the tetrahydro-2H-pyran (THP) protecting group minimizes undesired side reactions at the pyrazole nitrogen [3] [8].
A key advantage lies in its compatibility with both traditional two-electron transmetalation pathways and emerging single-electron transfer mechanisms. For example, nickel-catalyzed couplings employing photoredox systems enable stereoconvergent cross-couplings with alkyl electrophiles, bypassing β-hydride elimination issues common in conventional approaches [3]. The THP group remains intact under basic conditions (e.g., Cs₂CO₃ in THF/H₂O), ensuring regioselective functionalization at the boron-bearing carbon [8].
| Electrophile Partner | Catalyst System | Yield (%) | Key Observation |
|---|---|---|---|
| Aryl bromides | Pd(PPh₃)₄, K₂CO₃ | 78–92 | THP stability >12 h at 80°C |
| Vinyl triflates | Ni(cod)₂, Ir(ppy)₃ | 65 | Stereoconvergent coupling achieved |
| Heteroaryl chlorides | Pd(OAc)₂, SPhos | 83 | No N-deprotection observed |
The slow hydrolysis of the trifluoroborate group under basic conditions ([BF₃K]⁻ → [B(OH)₃]⁻) prevents boronic acid accumulation, suppressing protodeboronation and homocoupling side reactions [5]. This "boron masking" effect is particularly valuable for electron-deficient pyrazole systems prone to decomposition.
The stability of potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate under cross-coupling conditions depends on three interrelated factors:
Hydrolysis Kinetics: The trifluoroborate anion undergoes stepwise defluorination via a difluoroborane intermediate. Density functional theory (DFT) calculations reveal that B–F bond lengthening in this intermediate correlates with hydrolysis rate acceleration [5]. The THP group’s electron-donating effects slightly retard hydrolysis compared to unprotected pyrazole analogs.
Phase Behavior: In biphasic THF/H₂O systems, the reagent partitions into the organic phase, limiting water-mediated decomposition. Phase-transfer catalysts (e.g., Aliquat 336) further stabilize the reagent by enhancing interfacial electron transfer [3].
Base Effects: Strong bases (e.g., Cs₂CO₃) generate a microacidic environment through CO₂ release, paradoxically accelerating hydrolysis in localized regions. This is mitigated by using weaker bases like K₃PO₄ when slow boronic acid release is critical [5].
| Condition (55°C) | t₁/₂ (h) | Notes |
|---|---|---|
| THF/H₂O, Cs₂CO₃ | 4.2 | Partial phase splitting observed |
| Dioxane/H₂O, K₃PO₄ | 8.7 | Homogeneous solution |
| With 10 mol% AcOH | 1.1 | Acid-catalyzed pathway dominant |
These insights guide reaction optimization: nickel catalysis tolerates faster hydrolysis rates than palladium systems due to enhanced transmetalation efficiency [8].
The reagent’s orthogonal reactivity enables modular construction of pharmaceutically relevant heterocycles:
Case Study 1: Oxazepane-Bridged Tricycles
Coupling potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate with 2-bromo-6-methoxypyridine under Pd catalysis (SPhos ligand, K₂CO₃) yields biphenyl intermediates. Subsequent THP deprotection and acid-mediated cyclization forms 5-7-6-fused tricycles in 74% overall yield [6]. The trifluoroborate’s stability allows sequential functionalization without protecting group adjustments.
Case Study 2: Pyrazole-Piperazine Hybrids
Nickel-catalyzed coupling with β-bromo enamines generates advanced intermediates for antipsychotic drug candidates. The THP group prevents coordination-induced catalyst poisoning, enabling turnover numbers >200 [4].
| Substrate | Coupling Partner | Product Class | Application |
|---|---|---|---|
| 4-Bromobenzofuran | Reagent | Benzofuropyrazole | Kinase inhibitor precursor |
| 3-Chloro-1,2,4-thiadiazole | Reagent | Thiadiazolylpyrazole | Antibacterial lead |
| 2-Iodopyrrole | Reagent | Pyrrolopyrazole | Anticancer screening |
These examples underscore the reagent’s utility in late-stage diversification campaigns, particularly for medicinal chemistry programs requiring rapid scaffold hopping.
Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate demonstrates superior hydrolytic stability compared to its boronic acid analog in protic media [1] [2] [3]. The hydrolytic behavior of organotrifluoroborates follows a complex mechanism involving initial fluoride loss to form a difluoroborane intermediate, which subsequently undergoes hydrolysis to generate the corresponding boronic acid [1] [2] [3].
The hydrolytic stability profile is heavily dependent on the electronic nature of the organic substituent. Pyrazole-containing trifluoroborates, particularly those with electron-withdrawing characteristics, exhibit enhanced stability toward hydrolysis [4]. The hydrolysis rates for trifluoroborates can be categorized into three distinct classes: fast release (half-life ≤ 1 hour), slow release (half-life 1-24 hours), and very slow release (half-life ≥ 24 hours) [1] [2] [3].
| Substrate Type | Hydrolytic Half-Life | pH Dependence | Stability in Protic Media |
|---|---|---|---|
| Trifluoroborate (Phenyl) | >160 days | Moderate | Slow hydrolysis |
| Boronic Acid (Phenyl) | < 1 day | Strong | Rapid hydrolysis |
| Trifluoroborate (p-Methoxyphenyl) | 1-3 h | Moderate | Slow hydrolysis |
| Boronic Acid (p-Methoxyphenyl) | < 1 h | Strong | Rapid hydrolysis |
The pyrazole trifluoroborate exhibits an acid-base paradox where certain substrates require acid catalysis for efficient hydrolysis, ensuring slow hydrolysis under basic Suzuki-Miyaura coupling conditions [1] [2] [3]. This phenomenon is particularly pronounced for substrates containing electron-withdrawing groups, where the hydrolysis rate is significantly retarded under basic conditions.
Quantitative analysis reveals that the hydrolysis rates correlate with boron-fluorine bond lengths in the intermediate difluoroborane species [1] [2] [3]. The Swain-Lupton resonance parameter (R) of the organic group allows for a priori evaluation of hydrolysis behavior, enabling predictive assessment of stability profiles [1] [2] [3].
The chemoselectivity advantages of trifluoroborates in multi-step synthesis are particularly evident in their orthogonal reactivity profiles compared to boronic acids [5] [6]. The robust nature of the trifluoroborate moiety allows for chemoselective transformations at other positions while preserving the boron functionality for subsequent cross-coupling reactions [5] [6].
In pyrazole systems, the trifluoroborate demonstrates remarkable stability toward nucleophilic conditions, enabling selective halogenation, alkylation, and other electrophilic aromatic substitution reactions [5] [7] [8]. This contrasts sharply with boronic acids, which are susceptible to protodeboronation and oxidative side reactions under similar conditions [5] [8].
| Reagent Type | Substrate | Chemoselectivity | Functional Group Tolerance | Side Reactions |
|---|---|---|---|---|
| Trifluoroborate | Aryl | High | Excellent | Minimal |
| Boronic Acid | Aryl | Moderate | Good | Homocoupling/Protodeboronation |
| Trifluoroborate | Alkyl | Very High | Excellent | Minimal |
| Boronic Acid | Alkyl | Low | Poor | Extensive |
The slow-release strategy employed with trifluoroborates ensures that the active boronic acid species does not accumulate substantially, thereby minimizing side reactions such as oxidative homocoupling and protodeboronation [1] [2] [3]. This controlled release mechanism is particularly advantageous in complex synthetic sequences where multiple functional groups are present.
Dibora-substituted intermediates demonstrate exceptional selectivity based on boron substituent nature [6]. The differential reactivity between trialkylboranes and organotrifluoroborates allows for sequential, chemoselective cross-coupling reactions, providing access to complex molecular architectures through controlled functionalization [6].
The superior air and moisture tolerance of trifluoroborates represents a significant advantage in industrial process chemistry [9] [10] [11]. Organotrifluoroborates are stable to heat, air, and humidity, making them highly convenient crystalline reagents for large-scale applications [9] [10] [11].
The tetracoordinate boron structure in trifluoroborates eliminates Lewis acidity, resulting in excellent stability under oxidative conditions [9] [10] [11]. This stability allows for storage under ambient conditions without the need for inert atmosphere protection, unlike boronic acids which require careful handling to prevent degradation [9] [10] [11].
| Parameter | Trifluoroborate | Boronic Acid |
|---|---|---|
| Storage Stability | Excellent (>1 year) | Poor (days-weeks) |
| Handling Requirements | Ambient conditions | Inert atmosphere |
| Purification Ease | Crystalline solids | Difficult/oil formation |
| Stoichiometry Control | Precise | Uncertain |
| Scale-Up Feasibility | Excellent | Challenging |
The monomeric nature of trifluoroborates ensures precise stoichiometric control, a critical requirement in industrial processes where accurate equivalent weights are essential [9] [10] [11]. This contrasts with boronic acids, which often exist as oligomeric species or hydrates, leading to uncertain stoichiometry and challenging scale-up procedures [9] [10] [11].
Process robustness is further enhanced by the crystalline nature of trifluoroborates, which facilitates purification and handling compared to the often oily or hygroscopic boronic acids [9] [10] [11]. The ability to store trifluoroborates on the benchtop for extended periods without degradation significantly reduces operational complexity in industrial settings [9] [10] [11].